molecular formula C22H17Cl2FN2O3S B2497674 2-(2-chloro-4-fluorobenzyl)-5-(4-chlorobenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide CAS No. 951598-70-2

2-(2-chloro-4-fluorobenzyl)-5-(4-chlorobenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide

Cat. No. B2497674
CAS RN: 951598-70-2
M. Wt: 479.35
InChI Key: DCZDOIOIPFRJFT-UHFFFAOYSA-N
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Description

This compound belongs to the class of 2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxides, which are synthesized for their unique structural and chemical properties. The interest in these molecules lies in their versatile chemical frameworks, which allow for a wide range of chemical modifications and applications in material science, chemistry, and potentially pharmacology, within the bounds of this discussion's restrictions.

Synthesis Analysis

The synthesis of this compound and related structures involves multi-step chemical processes, starting from polymer-supported α-amino acids. These acids are sulfonylated, alkylated, and subjected to cyclization reactions to form the target compounds. Solid-phase synthesis techniques have facilitated the production of these compounds with good crude purity and acceptable yields. This methodology provides a scalable and efficient route to a diverse array of thiadiazepine derivatives (P. Trapani, Tereza Volná, Miroslav Soural, 2016).

Molecular Structure Analysis

The molecular structure of thiadiazepine derivatives has been extensively analyzed, highlighting their complex and versatile nature. Crystal structure analysis using X-ray diffraction has been a crucial tool in understanding the spatial arrangement of atoms within these molecules, providing insights into their chemical reactivity and interaction potentials. For instance, the study of similar compounds has revealed planar molecular configurations and specific orientations of substituents that influence the overall molecular properties (A. Banu, R. Lamani, I. Khazi, N. Begum, 2014).

Scientific Research Applications

Solid-Phase Synthesis Applications

Solid-Phase Synthesis of 2,3-Dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-Dioxides : This study demonstrates the solid-phase synthesis technique for creating 2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxides, starting from polymer-supported α-amino acids. The process includes several steps such as sulfonylation, alkylation, reduction, and cyclization, leading to the production of the target compounds. This method allows for the straightforward generation of the desired compounds using commercially available building blocks, highlighting the strategy's efficiency for producing complex heterocycles like 2-(2-chloro-4-fluorobenzyl)-5-(4-chlorobenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide (Trapani, Volná, & Soural, 2016).

Ring Contraction Synthesis Approach

Ring Contraction of 2,5-Dihydrobenzo[f][1,2,5]thiadiazepine 1,1-Dioxides : This paper outlines an efficient synthesis route for 4H-benzo[b][1,4]thiazine 1,1-dioxides through an unprecedented ring contraction of 2,5-dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides. The process involves the formation of carbon-sulfur bonds under mild conditions. The benzothiazine 1,1-dioxides produced are of pharmacological relevance, indicating the potential application of the parent compound in medicinal chemistry and drug design (Fülöpová, Krchňáková, Schütznerová, Zajicek, & Krchňák, 2015).

Heterocyclic Compound Synthesis

Synthesis and Crystal Structure Analysis of Thiadiazole Derivatives : This research focuses on the synthesis and structural analysis of thiadiazole derivatives, including 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole and its chlorophenyl variant. The study provides insight into the molecular structures and interactions, such as hydrogen bonding and π-π stacking, which are crucial for understanding the reactivity and potential applications of these compounds in various scientific fields (Banu, Lamani, Khazi, & Begum, 2014).

properties

IUPAC Name

2-[(2-chloro-4-fluorophenyl)methyl]-5-[(4-chlorophenyl)methyl]-1,1-dioxo-3H-1λ6,2,5-benzothiadiazepin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17Cl2FN2O3S/c23-17-8-5-15(6-9-17)12-27-20-3-1-2-4-21(20)31(29,30)26(14-22(27)28)13-16-7-10-18(25)11-19(16)24/h1-11H,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCZDOIOIPFRJFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2=CC=CC=C2S(=O)(=O)N1CC3=C(C=C(C=C3)F)Cl)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17Cl2FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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